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molecular formula C9H8FNO2 B8736639 6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 917885-00-8

6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8736639
M. Wt: 181.16 g/mol
InChI Key: XHUPFJMGAXFELZ-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a 0° C. solution of 6-fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (Cpd M, 0.428 g, 2.19 mmol) in DCM (15 mL) was added boron tribromide (1.0M in DCM, 6.00 mL, 6.00 mmol). The reaction mixture was stirred for 1 hour, then the reaction mixture was allowed to warm to room temperature. After stirring for 4 hours, water (25 mL) and EtOAc (100 mL) were added and the mixture was stirred vigorously. The layers were separated, and the organic layer was filtered and concentrated under vacuum to give 6-fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (Cpd N, 355 mg, 89%).
Name
6-fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Quantity
0.428 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12]C)[C:8](=[O:14])[NH:7][CH2:6][CH2:5]2.B(Br)(Br)Br.O.CCOC(C)=O>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[OH:12])[C:8](=[O:14])[NH:7][CH2:6][CH2:5]2

Inputs

Step One
Name
6-fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Quantity
0.428 g
Type
reactant
Smiles
FC=1C=C2CCNC(C2=CC1OC)=O
Name
Quantity
6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously
CUSTOM
Type
CUSTOM
Details
The layers were separated
FILTRATION
Type
FILTRATION
Details
the organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C2CCNC(C2=CC1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 355 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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